2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one
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Overview
Description
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a trimethylsilyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trimethylsilyl azide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)pyridine
- 2-(Trimethylsilyl)ethynylpyridine
- 1,2,4-Triazolo[4,3-a]pyridine
Uniqueness
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of both the triazole and pyridine rings, as well as the trimethylsilyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications. The trimethylsilyl group enhances the compound’s stability and reactivity, while the fused ring system provides a rigid and planar structure, which is beneficial for interactions with biological targets.
Properties
CAS No. |
64125-42-4 |
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Molecular Formula |
C9H13N3OSi |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C9H13N3OSi/c1-14(2,3)12-9(13)11-7-5-4-6-8(11)10-12/h4-7H,1-3H3 |
InChI Key |
RLXRLPSZNJLVPX-UHFFFAOYSA-N |
Isomeric SMILES |
C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1 |
SMILES |
C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1 |
Canonical SMILES |
C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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